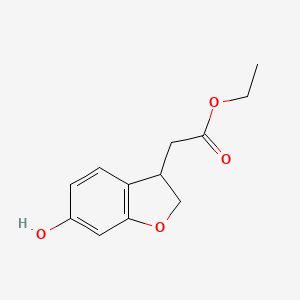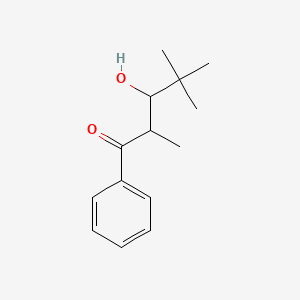![molecular formula C11H11ClN2O B15067995 3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene CAS No. 918903-43-2](/img/structure/B15067995.png)
3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine is a chemical compound characterized by its unique structure, which includes a diazirine ring, a phenyl group, and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine typically involves multiple steps. One common method includes the reaction of 1-phenylcyclopropylmethanol with thionyl chloride to form the corresponding chloromethyl derivative. This intermediate is then reacted with diazirine under specific conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.
化学反応の分析
Types of Reactions
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
科学的研究の応用
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine has several scientific research applications:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the investigation of protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine involves the formation of reactive intermediates upon exposure to light. These intermediates can covalently bind to nearby molecules, allowing researchers to study the interactions and binding sites of various biomolecules. The molecular targets and pathways involved depend on the specific application and the molecules being investigated.
類似化合物との比較
Similar Compounds
- 3-Chloro-3-phenyl-1-propene
- 3-Chloro-1-phenyl-1-propyne
- 3-Chloro-1-propanol
Uniqueness
3-Chloro-3-((1-phenylcyclopropyl)methoxy)-3H-diazirine is unique due to its diazirine ring, which provides distinct phot
特性
CAS番号 |
918903-43-2 |
|---|---|
分子式 |
C11H11ClN2O |
分子量 |
222.67 g/mol |
IUPAC名 |
3-chloro-3-[(1-phenylcyclopropyl)methoxy]diazirine |
InChI |
InChI=1S/C11H11ClN2O/c12-11(13-14-11)15-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChIキー |
LBSRDPJPERPTRX-UHFFFAOYSA-N |
正規SMILES |
C1CC1(COC2(N=N2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


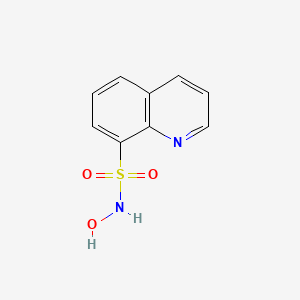
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-](/img/structure/B15067919.png)


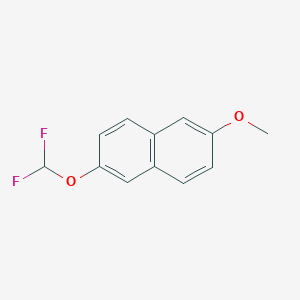

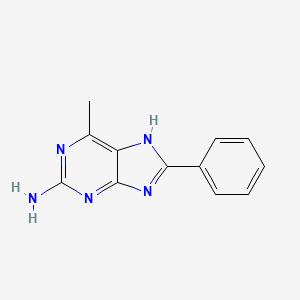

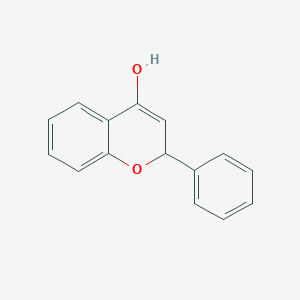


![1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B15068008.png)
